molecular formula C15H11ClN2OS B14349016 6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one CAS No. 92427-85-5

6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14349016
CAS No.: 92427-85-5
M. Wt: 302.8 g/mol
InChI Key: FVUJIWLEOFQUMA-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one family. This scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The compound features a 6-chloro substituent on the quinazolinone core, a 4-methylphenyl group at position 3, and a sulfanylidene (C=S) moiety at position 2. The sulfanylidene group enhances electron delocalization and may improve binding to biological targets through hydrophobic or hydrogen-bonding interactions . Its molecular formula is C₁₅H₁₁ClN₂OS, with a molecular weight of 302.78 g/mol (calculated from analogs).

Properties

CAS No.

92427-85-5

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

FVUJIWLEOFQUMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Thiolation and Alkylation

A common approach involves cyclocondensation of 2-aminobenzamide derivatives with substituted aldehydes, followed by thiolation. For example:

  • Step 1 : React 6-chloro-2-aminobenzamide with 4-methylbenzaldehyde in an ionic liquid ([Bmim]Br) at 353 K to form the dihydroquinazolinone intermediate.
  • Step 2 : Thiolation using Lawesson’s reagent or H₂S in the presence of triethylamine to introduce the sulfanylidene group.

Reaction Conditions :

  • Solvent: Ionic liquid or ethanol
  • Temperature: 80–100°C
  • Yield: ~70–85%

One-Pot Synthesis Using Isothiocyanates

Direct cyclization with phenyl isothiocyanates enables simultaneous incorporation of the sulfanylidene group. For instance:

  • Procedure :
    • React 6-chloro-2-aminobenzamide with 4-methylphenyl isothiocyanate in dimethylformamide (DMF) using CuBr and Et₃N as catalysts.
    • Stir at room temperature for 12 hours, followed by reflux for 4 hours.

Key Data :

Parameter Value
Catalyst CuBr/Et₃N
Solvent DMF
Yield 65–78%

Multi-Step Synthesis from Anthranilic Acid

Formation of the Quinazolinone Core

Anthranilic acid serves as a versatile starting material:

  • Step 1 : Convert anthranilic acid to 2-mercapto-6-chloroquinazolin-4(3H)-one via reaction with thiourea and hydrochloric acid.
  • Step 2 : Alkylate the thiol group with 4-methylbenzyl chloride in acetone using K₂CO₃ as a base.

Optimization Notes :

  • Excess 4-methylbenzyl chloride improves yield (≥90%).
  • Purification via recrystallization from ethanol enhances purity.

Gold-Catalyzed Tandem Cyclization

Transition metal catalysis offers a robust pathway:

  • Procedure :
    • Treat N-(4-methylphenyl)-2-alkynylanthranilamide with (PPh₃)AuCl/AgOTf in dichloroethane (DCE) at 60°C.
    • The reaction proceeds via dual cyclization, forming the quinazolinone core and introducing the sulfanylidene group in one pot.

Performance Metrics :

Condition Outcome
Catalyst Loading 10 mol%
Reaction Time 5 hours
Yield 80–92%

Functionalization of Preformed Quinazolinones

Chlorination and Thiolation

Preformed quinazolinones can be modified post-synthesis:

  • Chlorination : Use POCl₃ or PCl₅ to introduce chlorine at position 6.
  • Thiolation : React with thiourea or NaSH to install the sulfanylidene group.

Critical Parameters :

  • Chlorination requires anhydrous conditions to avoid hydrolysis.
  • Thiolation at 100°C in ethanol maximizes conversion (>85%).

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Cyclocondensation High yield (70–85%) Requires ionic liquids
Gold Catalysis One-pot synthesis Costly catalysts
Multi-Step Synthesis Scalable for industrial use Lengthy purification steps

Purity and Characterization

  • HPLC Purity : ≥98% for methods using recrystallization.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, aromatic H).
    • IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Emerging Strategies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Example : Cyclocondensation of 2-aminobenzamide with 4-methylbenzaldehyde under microwave at 150°C for 15 minutes (yield: 88%).

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reactants with K₂CO₃ yields 75–80% product.
  • Biocatalysis : Lipase-mediated thiolation offers enantioselective synthesis (under investigation).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivative.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of dihydroquinazolinones are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Molecular Formula Key Substituents Biological Activity / Notes Yield / Synthesis Efficiency Reference
Target Compound C₁₅H₁₁ClN₂OS 6-Cl, 3-(4-MePh), 2-S Hypothesized antiradical, enzyme inhibition N/A
2c () C₁₇H₁₂FN₃O 3-Fluorophenyl, prop-2-yn-1-yl Antitubercular (MIC = 3.12 µg/mL) 98% yield
2d () C₂₂H₁₅ClN₄O₂S 4-Cyanophenylideneamino, 4-cyanophenyl Human serum albumin interaction 65.3% yield
3a () C₁₆H₁₀ClF₃N₂OS 3-(CF₃)Ph, 6-Cl, 2-S Enhanced antiradical activity N/A
6-Chloro-2-(naphthalen-1-yl) analog () C₁₈H₁₃ClN₂O 2-Naphthyl, 6-Cl Unspecified (structural analog) N/A

Key Observations :

  • Substituent Impact on Activity : The 2-sulfanylidene (C=S) group in the target compound and 3a () correlates with improved antiradical efficiency compared to oxo (C=O) analogs . In contrast, fluorophenyl substituents (e.g., 2c in ) enhance antitubercular activity, suggesting substituent-dependent target specificity .
  • Synthesis Efficiency: High yields (>90%) are achievable with propargyl substituents (e.g., 2c) via copper-catalyzed coupling , whereas cyanophenyl derivatives (e.g., 2d) show moderate yields (65.3%) .
  • The 4-methylphenyl group balances lipophilicity, aiding membrane permeability.
Physicochemical Properties
  • Melting Points : Fluorinated derivatives (e.g., 2c: 80–82°C; 2d: 116–118°C) have lower melting points than aromatic analogs (e.g., 2h: 90–92°C), likely due to reduced crystallinity from halogenated or branched substituents . The target compound’s melting point is unreported but expected to align with 3a (204–206°C, ) due to structural similarities .

Biological Activity

6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H11ClN2OS
  • Molecular Weight : 302.8 g/mol
  • CAS Number : 92427-85-5
  • IUPAC Name : 6-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinazoline derivatives with thioketones or thioamides under acidic or basic conditions. This method allows for the introduction of various substituents that can modulate the biological activity of the compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines such as LoVo and HCT-116. The mechanism involves:

  • Modulation of apoptosis regulators (Bax and Bcl-2).
  • Activation of intrinsic and extrinsic apoptosis pathways via caspases (caspase-8, -9, and -3) .

The compound's effectiveness was quantified using IC50 values, indicating its potency relative to other derivatives with different substituents.

Antioxidant Activity

6-Chloro-3-(4-methylphenyl)-2-sulfanylidene has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. The introduction of specific substituents on the phenyl ring significantly enhances its antioxidant capacity .

Enzyme Inhibition

In vitro enzyme inhibition assays reveal that this compound can inhibit key enzymes involved in various metabolic pathways. This inhibition is crucial for its potential use in treating diseases related to enzyme dysregulation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 6-Chloro-3-(4-methylphenyl)-2-sulfanylidene compared to other similar compounds:

Compound NameAnticancer Activity (IC50)Antioxidant ActivityEnzyme Inhibition
6-Chloro-3-(4-methylphenyl)-2-sulfanylidene8.0 µMHighModerate
Compound A (similar structure)10.5 µMModerateHigh
Compound B (different substituent)15.0 µMLowLow

Case Studies

  • Cell Cycle Arrest : In a study involving HCT116 cells, treatment with this compound led to G1 phase arrest, indicating its potential as a chemotherapeutic agent .
  • Apoptotic Pathways : A detailed investigation into the apoptotic mechanisms revealed that the compound significantly upregulated pro-apoptotic factors while downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, substituted amines, and aldehydes. For example, condensation of 4-chloroaniline with 4-methylbenzaldehyde and isatoic anhydride in the presence of catalysts like hydroxyapatite nanoparticles (HAP NPs) or ionic liquid-functionalized titanomagnetite nanoparticles (IL-FeTi MNPs) yields the target compound. Solvent-free conditions or aqueous media are preferred for eco-friendly synthesis. Optimization of molar ratios, temperature (e.g., 80–90°C), and catalyst loading (e.g., 10 mol%) is critical for high yields .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : To confirm functional groups (e.g., C=O at ~1630–1650 cm⁻¹, C-S at ~750 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign signals for diastereotopic protons (e.g., CH at δ 6.26–6.39 ppm) and aromatic carbons .
  • X-ray crystallography : Resolve molecular geometry (e.g., bond lengths, dihedral angles) using SHELXL refinement. Single-crystal studies at 100 K with R-factors <0.04 ensure accuracy .

Advanced Research Questions

Q. How can catalytic systems like HAP NPs or IL-FeTi MNPs improve reaction efficiency in synthesizing this compound?

  • Methodological Answer :

  • HAP NPs : Provide Lewis acid sites for activating carbonyl groups in isatoic anhydride, enabling one-pot MCRs. Recyclability (>6 cycles) and water compatibility reduce waste .
  • IL-FeTi MNPs : Magnetic separation simplifies catalyst recovery. The IL layer enhances substrate adsorption, reducing reaction time (e.g., 2–4 hours at 353 K under solvent-free conditions). Comparative studies show IL-FeTi MNPs achieve yields >90% vs. 80% for HAP NPs .
  • Optimization : Use Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity.

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -Br) to enhance anti-inflammatory activity. For example, (4-Bromophenyl)-derivatives showed IC₅₀ values 2× lower than methyl-substituted analogs in COX-2 inhibition assays .
  • Stereoelectronic Analysis : Use DFT calculations to correlate substituent Hammett constants (σ) with bioactivity.
  • In Vivo Models : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models, adjusting substituents to improve solubility (e.g., -OH or -OCH₃ groups) .

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results?

  • Methodological Answer :

  • Validation : Cross-validate X-ray structures (e.g., C–C bond lengths of 1.52 Å) with DFT-optimized geometries. Use software like Mercury to analyze packing interactions (e.g., π-stacking, H-bonding) .
  • Refinement : Apply Hirshfeld surface analysis to identify non-covalent interactions missed in initial models. Adjust SHELXL refinement parameters (e.g., TWIN/BASF) for twinned crystals .

Q. What strategies mitigate side reactions during synthesis (e.g., oxidation or dimerization)?

  • Methodological Answer :

  • Inert Atmosphere : Use N₂/Ar to prevent sulfanylidene oxidation to sulfone derivatives.
  • Catalyst Selectivity : IL-FeTi MNPs suppress aldol condensation byproducts by favoring imine formation over aldehyde self-condensation .
  • Kinetic Control : Monitor reaction progress via TLC (e.g., hexane:EtOAc 3:1). Quench early (e.g., 80% conversion) to isolate intermediates .

Data Contradiction Analysis

Q. Why do different catalytic systems report conflicting yields for the same reaction?

  • Methodological Answer :

  • Catalyst Characterization : Compare BET surface area (e.g., HAP NPs: 60 m²/g vs. IL-FeTi MNPs: 120 m²/g) and active site density via TEM/EDS. Higher surface area often correlates with improved yield .
  • Reaction Conditions : IL-FeTi MNPs use solvent-free conditions (353 K), while HAP NPs require aqueous media (90°C). Solvent polarity impacts activation energy and byproduct formation .
  • Reporting Standards : Normalize yields to purified products (vs. crude) and verify via HPLC (>95% purity).

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